molecular formula C7H11NO B15304265 5-Azaspiro[2.5]octan-7-one

5-Azaspiro[2.5]octan-7-one

Cat. No.: B15304265
M. Wt: 125.17 g/mol
InChI Key: OCWDYLTZBSXWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[25]octan-7-one is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.5]octan-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the spirocyclic structure . Another approach involves the use of isatin derivatives with cyclic amines.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.5]octan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-Azaspiro[2.5]octan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.5]octan-7-one involves its interaction with various molecular targets. It acts as a selective electrophilic aminating agent for nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles. This interaction leads to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[2

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-azaspiro[2.5]octan-7-one

InChI

InChI=1S/C7H11NO/c9-6-3-7(1-2-7)5-8-4-6/h8H,1-5H2

InChI Key

OCWDYLTZBSXWHB-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.